molecular formula C17H18ClN3O3. HCl B601382 Ciprofloxacin Impurity D HCl CAS No. 526204-10-4

Ciprofloxacin Impurity D HCl

Katalognummer B601382
CAS-Nummer: 526204-10-4
Molekulargewicht: 347.80 36.46
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ciprofloxacin Impurity D HCl, also known as 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of Ciprofloxacin . Ciprofloxacin is a synthetic carboxyfluoroquinoline with a pKa of 6.1 . It is an odorless, white crystalline powder that is soluble in water and ethanol .


Molecular Structure Analysis

The molecular formula of Ciprofloxacin Impurity D HCl is C17H18ClN3O3 . The structure includes a 1,4-dihydroquinoline-3-carboxylic acid core, with a piperazin-1-yl group at the 6-position and a cyclopropyl group at the 1-position .


Physical And Chemical Properties Analysis

Ciprofloxacin Impurity D HCl is a white crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

  • Chromatographic Methods for Determination of Ciprofloxacin HCl and its Specified Impurities

    • Field : Analytical Chemistry
    • Application Summary : Two sensitive, selective, and precise chromatographic methods have been established for the concomitant quantification of ciprofloxacin HCl (CIP), fluocinolone acetonide (FLU), along with ciprofloxacin impurity A (CIP-imp A) .
    • Methods : The first method was thin-layer chromatography (TLC-densitometry) where separation was accomplished using TLC silica plates 60 G.F 254 as a stationary phase and chloroform–methanol–33%ammonia (4.6:4.4:1, by volume) as a developing system . The second method was based on high-performance liquid chromatography using a Zorbax ODS column (5 μm, 150 × 4.6 mm i.d.) .
    • Results : The suggested methods were validated in compliance with the International Conference on Harmonization guidelines and were successfully applied for determination of CIP and FLU in bulk powder and newly marketed otic solution .
  • Life Cycle Assessment of Pharmaceuticals: The Ciprofloxacin Hydrochloride Case

    • Field : Environmental Science
    • Application Summary : This study aimed to determine the key materials and stages in the life cycle of pharmaceutical production and to develop methods to prevent high materials/energy consumption and pollution .
    • Methods : The environmental impacts were evaluated by the Eco-indicator 99 (EI 99) method built into the Ecoinvent database of the Simapro software .
    • Results : Active pharmaceutical ingredient (API) synthesis had the largest environmental contribution, followed by galenic formulation, and packaging, which accounted for 42.9%, 41.9%, and 15.2%, respectively .
  • Analysis of Drug-Related Impurities in Ciprofloxacin Hydrochloride Raw Material

    • Field : Pharmaceutical Quality Control
    • Application Summary : This study reports the quality control results of drug-related impurity analysis of seven raw materials of ciprofloxacin hydrochloride marketed in Algeria .
    • Methods : According to the European Pharmacopoeia (Eur. Ph.), high-performance liquid chromatography (HPLC) was used to analyze (B, C, D and E) impurities, while thin layer chromatography (TLC) was used to control impurity A .
    • Results : HPLC analysis showed that the C1, C2, C3, C4, and C6 samples have individual contents of specified impurities (B, C, D, E), unspecified and the total of all present impurities conform to norms .
  • Impact of Ciprofloxacin Impurities on Bacterial Growth and Antibiotic Resistance

    • Field : Microbiology
    • Application Summary : This research investigates the impact of ciprofloxacin impurities on bacterial growth and antibiotic resistance .
    • Methods : The study involved exposing bacteria to ciprofloxacin and its impurities and monitoring their growth and resistance patterns .
    • Results : The study found that impurities can promote resistance, primarily driven by CIP API .
  • Development and Validation of a Stability-Indicating HPLC Method for Ciprofloxacin and its Related Compounds

    • Field : Analytical Chemistry
    • Application Summary : This study developed and validated a stability-indicating HPLC method for ciprofloxacin HCl and its related compounds .
    • Methods : The HPLC conditions were optimized to provide an adequate separation of ciprofloxacin HCl and its related compounds .
    • Results : The developed method was able to effectively separate and quantify ciprofloxacin HCl and its related compounds .
  • Two Validated Chromatographic Methods for Determination of Ciprofloxacin HCl, One of its Specified Impurities and Fluocinolone Acetonide in Newly Approved Otic Solution

    • Field : Analytical Chemistry
    • Application Summary : Two sensitive, selective and precise chromatographic methods have been established for concomitant quantification of ciprofloxacin HCl (CIP), fluocinolone acetonide (FLU) along with ciprofloxacin impurity A (CIP-imp A) .
    • Methods : The first method was thin-layer chromatography (TLC-densitometry) where separation was accomplished using TLC silica plates 60 G.F 254 as a stationary phase and chloroform–methanol–33%ammonia (4.6:4.4:1, by volume) as a developing system . The second method was based on high-performance liquid chromatography using a Zorbax ODS column (5 μm, 150 × 4.6 mm i.d.) .
    • Results : The suggested methods were validated in compliance with the International Conference on Harmonization guidelines and were successfully applied for determination of CIP and FLU in bulk powder and newly marketed otic solution .
  • Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material

    • Field : Pharmaceutical Quality Control
    • Application Summary : This study reports the quality control results of drug-related impurity analysis of seven raw materials of ciprofloxacin hydrochloride marketed in Algeria .
    • Methods : According to the European Pharmacopoeia (Eur. Ph.), high-performance liquid chromatography (HPLC) was used to analyze (B, C, D and E) impurities, while thin layer chromatography (TLC) used to control impurity A .
    • Results : HPLC analysis showed that the C1, C2, C3, C4, and C6 samples have individual contents of specified impurities (B, C, D, E), unspecified and the total of all present impurities conform to norms .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Ciprofloxacin Impurity D HCl . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid release to the environment .

Eigenschaften

IUPAC Name

7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3.ClH/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10;/h7-10,19H,1-6H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXERMCKAUYNRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciprofloxacin Impurity D HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprofloxacin Impurity D HCl
Reactant of Route 2
Ciprofloxacin Impurity D HCl
Reactant of Route 3
Reactant of Route 3
Ciprofloxacin Impurity D HCl
Reactant of Route 4
Ciprofloxacin Impurity D HCl
Reactant of Route 5
Ciprofloxacin Impurity D HCl
Reactant of Route 6
Ciprofloxacin Impurity D HCl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.